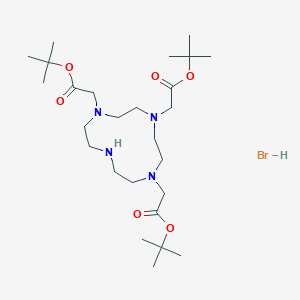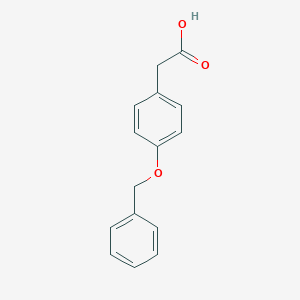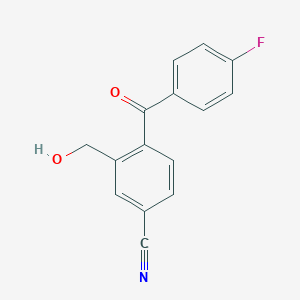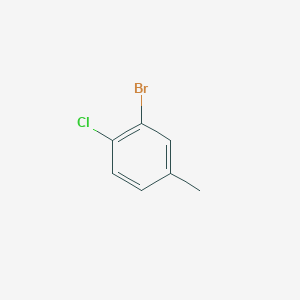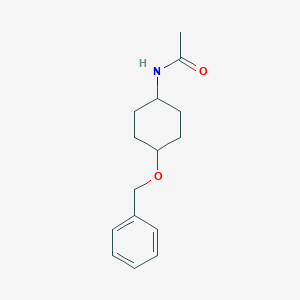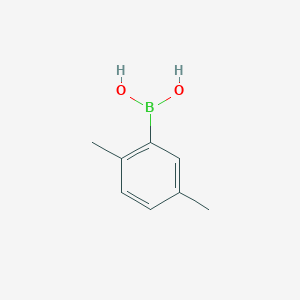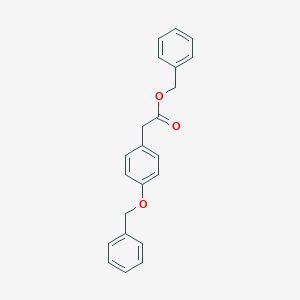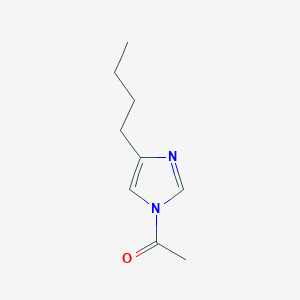
1-(4-Butyl-1H-imidazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butyl-1H-imidazol-1-yl)ethanone, also known as BIE, is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Mécanisme D'action
The exact mechanism of action of 1-(4-Butyl-1H-imidazol-1-yl)ethanone is not well understood. However, it is believed to act on the GABA(A) receptors in the brain, which are responsible for regulating the activity of neurotransmitters such as GABA. It is thought to enhance the activity of GABA, which leads to its anxiolytic and sedative effects.
Effets Biochimiques Et Physiologiques
1-(4-Butyl-1H-imidazol-1-yl)ethanone has been shown to have several biochemical and physiological effects. In animal studies, it has been found to exhibit anticonvulsant, anxiolytic, and sedative properties. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Furthermore, it has been shown to enhance the activity of GABA(A) receptors in the brain, which leads to its anxiolytic and sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Butyl-1H-imidazol-1-yl)ethanone in lab experiments is its well-established synthesis method, which yields the desired product in good yields and purity. Furthermore, it has been extensively studied for its potential applications in various fields, which makes it a valuable tool for scientific research. However, one of the limitations of using this compound is its potential side effects, which may affect the results of lab experiments.
Orientations Futures
There are several future directions for the study of 1-(4-Butyl-1H-imidazol-1-yl)ethanone. One potential direction is the further investigation of its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is the development of new drugs based on the structure of this compound. Furthermore, the study of its mechanism of action and its effects on GABA(A) receptors may lead to the development of new drugs for the treatment of anxiety and other neurological disorders.
Conclusion:
In conclusion, 1-(4-Butyl-1H-imidazol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. Its well-established synthesis method, extensive scientific research application, and potential future directions make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and its potential side effects.
Méthodes De Synthèse
1-(4-Butyl-1H-imidazol-1-yl)ethanone can be synthesized by the reaction of 4-butyl-1H-imidazole and ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yields and purity. The synthesis of this compound has been well established, and it is readily available for scientific research.
Applications De Recherche Scientifique
1-(4-Butyl-1H-imidazol-1-yl)ethanone has been extensively studied for its potential applications in various fields. In pharmacology, it has been shown to exhibit anticonvulsant, anxiolytic, and sedative properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In biochemistry, it has been used as a tool to study the function of GABA(A) receptors. Furthermore, it has been studied for its potential use in the development of new drugs.
Propriétés
Numéro CAS |
155092-17-4 |
|---|---|
Nom du produit |
1-(4-Butyl-1H-imidazol-1-yl)ethanone |
Formule moléculaire |
C9H14N2O |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-(4-butylimidazol-1-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-3-4-5-9-6-11(7-10-9)8(2)12/h6-7H,3-5H2,1-2H3 |
Clé InChI |
HKPDNTYOYJJGDQ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CN(C=N1)C(=O)C |
SMILES canonique |
CCCCC1=CN(C=N1)C(=O)C |
Synonymes |
1H-Imidazole, 1-acetyl-4-butyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



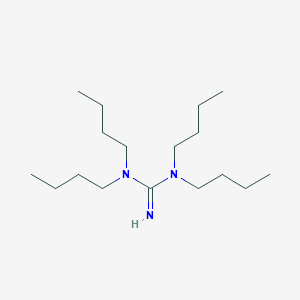
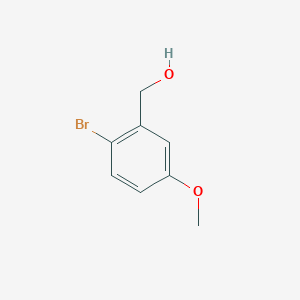
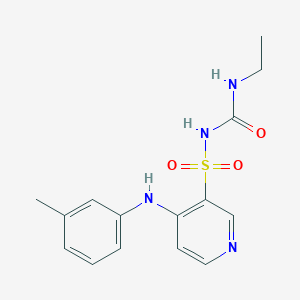
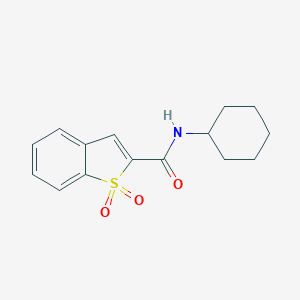
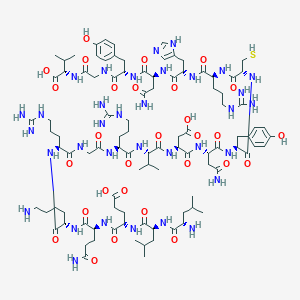
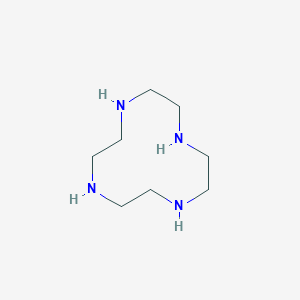
![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)
